3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidines. It has been reported to have potential applications in scientific research, particularly in the field of pharmacology. The compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not yet fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, the compound has been found to modulate the expression of various genes involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which may contribute to its anticancer and anti-inflammatory properties. Additionally, the compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting its potential use as a drug metabolism inhibitor.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various assays. Additionally, the compound has been found to exhibit significant activity against various cancer cell lines, making it a promising candidate for further investigation. However, the compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to investigate the compound's potential use as an anticancer drug. Further studies could focus on optimizing the compound's structure to improve its efficacy and reduce potential toxicity. Additionally, the compound's potential use as an anti-inflammatory and analgesic agent could be further explored. Finally, the compound's potential use as a drug metabolism inhibitor could also be investigated in more detail.
Synthesemethoden
The synthesis of 3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-propoxybenzaldehyde with a mixture of isopentyl bromide and potassium carbonate in DMF. The resulting product is then treated with thioacetamide and acetic acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
The compound has been found to have potential applications in scientific research, particularly in the field of pharmacology. It has been reported to exhibit significant activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, the compound has been found to possess anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C20H24N2O2S |
---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
3-(3-methylbutyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H24N2O2S/c1-4-11-24-16-7-5-15(6-8-16)17-12-25-19-18(17)20(23)22(13-21-19)10-9-14(2)3/h5-8,12-14H,4,9-11H2,1-3H3 |
InChI-Schlüssel |
AHKGHJICZXYMBQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC(C)C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.